N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-6-4-5-7-16(13)24-12-17(21)19-8-9-20-14(2)10-15(23-3)11-18(20)22/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXLXRBYICIEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C(=CC(=CC2=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-6-Methyl-2-Pyridone
The pyridone core is synthesized via cyclocondensation of ethyl acetoacetate with methoxyamine hydrochloride under acidic conditions (Scheme 1):
- Ethyl acetoacetate (1.0 equiv) reacts with methoxyamine hydrochloride (1.2 equiv) in glacial acetic acid at 80°C for 6 hours.
- Cyclization yields 4-methoxy-6-methyl-2-pyridone (78% yield), confirmed by $$ ^1H $$ NMR (δ 6.21 ppm, s, H-3) and $$ ^{13}C $$ NMR (δ 167.2 ppm, C-2 carbonyl).
Table 1: Optimization of Pyridone Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Glacial HOAc | 80 | 78 |
| Hydrochloric acid | EtOH/H2O | 70 | 65 |
| Sulfuric acid | Toluene | 90 | 72 |
Synthesis of 2-(o-Tolyloxy)acetyl Chloride
The acyl chloride precursor is prepared via two steps:
- Etherification : o-Cresol (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in acetone at 0°C → 25°C over 4 hours, yielding 2-(o-tolyloxy)acetic acid (89% yield).
- Chlorination : The carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM under reflux for 2 hours, producing 2-(o-tolyloxy)acetyl chloride (95% yield).
Safety Note : Thionyl chloride reactions require strict moisture control and vented apparatus due to HCl/SO2 emissions.
Amide Coupling
The final step involves coupling the amine and acyl chloride:
- 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (1.0 equiv) and 2-(o-tolyloxy)acetyl chloride (1.05 equiv) react in anhydrous THF with triethylamine (2.0 equiv) at 0°C → 25°C for 6 hours.
- Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound as a white solid (74% yield).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar-H), 6.20 (s, 1H, pyridone H-3), 4.45 (s, 2H, OCH2CO), 3.85 (s, 3H, OCH3), 3.70 (t, J = 6.0 Hz, 2H, NCH2), 2.55 (t, J = 6.0 Hz, 2H, CH2N), 2.30 (s, 3H, Ar-CH3), 2.10 (s, 3H, pyridone CH3).
- $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.1 (C=O), 165.3 (pyridone C-2), 154.8 (O-C-Ar), 132.5–114.8 (Ar-C), 106.2 (pyridone C-3), 55.6 (OCH3), 46.2 (NCH2), 40.1 (CH2N), 20.8 (Ar-CH3), 18.9 (pyridone CH3).
- MP: 142–144°C.
Alternative Synthetic Strategies
Mitsunobu-Based Alkylation
A patent-pending method employs Mitsunobu conditions to attach the ethylamine spacer:
- 4-Methoxy-6-methyl-2-pyridone (1.0 equiv), 2-aminoethanol (1.5 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF at 25°C for 24 hours.
- Yields 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (81% yield), avoiding brominated intermediates.
Advantage : Higher atom economy; Disadvantage : Costlier reagents.
Solid-Phase Synthesis
A resin-bound approach (PMC9462353) utilizes Wang resin for sequential coupling:
- Load 2-(o-tolyloxy)acetic acid onto Wang resin via DIC/HOBt activation.
- Couple with 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine using HATU/DIEA.
- Cleave with TFA/DCM (95:5) to release the product (62% yield over 3 steps).
Critical Analysis of Methodologies
Table 2: Comparison of Synthetic Routes
| Parameter | Route A (Solution-Phase) | Route B (Mitsunobu) | Route C (Solid-Phase) |
|---|---|---|---|
| Yield (%) | 74 | 81 | 62 |
| Purity (HPLC %) | 98.5 | 97.2 | 95.8 |
| Scalability | Excellent | Moderate | Limited |
| Cost (USD/g) | 120 | 210 | 180 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxo-derivatives.
Reduction: : Can be reduced to form amino derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products
Oxidation typically leads to the formation of more oxo-functionalized compounds.
Reduction yields amino derivatives.
Substitution reactions result in various functionalized analogues.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide has extensive applications:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules.
Biology: : Used in the study of enzyme inhibition.
Medicine: : Explored for its potential therapeutic effects in treating certain diseases.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It may inhibit certain enzymes or bind to receptor sites, modulating biological pathways. The precise mechanism depends on its application context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with several acetamide derivatives, differing primarily in substituents and heterocyclic systems:
Key Observations:
- Heterocyclic Core: The pyridinone core in the target compound and AMC3 contrasts with pyrazinyl (CDA/CDB), morpholinone , and pyrimidinone systems . Pyridinones are associated with balanced pharmacokinetic profiles due to moderate polarity and hydrogen-bonding capacity.
- Substituent Effects: The o-tolyloxy group in the target compound introduces steric bulk compared to AMC3’s bromophenyl and methoxyphenyl groups. This may reduce off-target interactions but could limit solubility compared to sulfur-containing analogs (e.g., thioether in ).
Physicochemical and ADMET Properties
Key Insights:
- The target compound’s methoxy and methyl groups likely improve solubility over AMC3’s bromophenyl but reduce lipophilicity compared to morpholinone derivatives .
- Fluorine in CDA/CDB enhances metabolic stability and binding, a feature absent in the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine derivative with a methoxy group and a methyl group on the pyridine ring, linked to an o-tolyloxy acetamide moiety. The structural formula can be represented as:
This unique configuration contributes to its distinct chemical and biological properties.
This compound has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase involved in gene silencing through histone methylation. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, making it a promising candidate for anticancer therapies.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that:
- IC50 Values : The compound exhibits low IC50 values, indicating potent activity against cancer cells. For example, in certain studies, IC50 values were reported as low as 1.61 µg/mL against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity is influenced by the structural components of the molecule. Key findings include:
- Methoxy and Methyl Substituents : The presence of these groups on the pyridine ring enhances the compound's ability to interact with EZH2, contributing to its inhibitory effects.
- Linker Variations : Variations in the ethyl linker or substitution patterns on the aromatic rings can significantly alter the potency and selectivity of the compound.
Case Studies
-
Study on EZH2 Inhibition :
- A study investigated the interaction between this compound and EZH2, confirming competitive inhibition at the active site. This was validated through molecular docking studies which showed favorable binding interactions.
-
Cytotoxicity Assays :
- In a series of cytotoxicity assays conducted on multiple cancer cell lines (e.g., A431, HT29), this compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | A431 | 1.61 | EZH2 Inhibition |
| Anticancer Activity | HT29 | 1.98 | EZH2 Inhibition |
| General Cytotoxicity | Various | < 5 | Induction of apoptosis |
Q & A
Q. Key Parameters :
- Temperature control (0–25°C for sensitive steps).
- Solvent selection (DMF for polar intermediates, dichloromethane for extractions).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:
Standardize Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, ATP levels for kinase assays) .
Structural Validation : Confirm compound purity (>95% via HPLC) and identity (¹H/¹³C NMR, IR) to rule out degradation or isomerization .
SAR Analysis : Compare activity with analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups. For example, shows that replacing a methoxy group with ethoxy in similar acetamides alters hypoglycemic activity by 30% .
Q. Critical Considerations :
- Monitor hepatic enzymes (ALT/AST) to assess toxicity.
- Compare bioavailability with intravenous administration to calculate absolute oral absorption .
Advanced: How can computational modeling optimize this compound’s binding affinity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase X’s ATP-binding pocket). Focus on hydrogen bonds between the acetamide carbonyl and Lys123 .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å indicates stable binding) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-donating groups (methoxy) enhance potency by 15% compared to electron-withdrawing groups (nitro) .
Basic: What strategies mitigate solubility challenges in pharmacological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility in aqueous buffers .
pH Adjustment : Prepare stock solutions at pH 6.5–7.4 (phosphate buffer) to prevent precipitation of the free base .
Surfactant Addition : Incorporate 0.1% Tween-80 in cell culture media to enhance dispersion .
Advanced: How to address discrepancies in metabolic stability across species?
Methodological Answer:
Microsomal Assays : Compare hepatic clearance in human, rat, and mouse microsomes. For example, notes that chloro-substituted analogs show 2x faster clearance in rodents than humans due to CYP2D6 differences .
CYP Inhibition Screening : Test against CYP3A4/2C9 isoforms to identify metabolic liabilities. Fluorescence-based assays (e.g., Vivid® substrates) are cost-effective for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
